molecular formula C29H30BrOP B044578 (4-Butoxybenzyl)triphenylphosphonium bromide CAS No. 146346-92-1

(4-Butoxybenzyl)triphenylphosphonium bromide

Cat. No. B044578
M. Wt: 505.4 g/mol
InChI Key: DYBCXFJUMGEGBX-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of phosphonium bromides, including variants similar to (4-Butoxybenzyl)triphenylphosphonium bromide, involves the reaction of triphenylphosphine with halogenated benzyl compounds. For example, the synthesis of (p-Bromobenzyl)triphenylphosphonium Bromide by reacting triphenylphosphine with p-bromobenzylbromide demonstrates a typical pathway for creating such compounds (Vogt, Wulff-molder, & Meisel, 1996).

Molecular Structure Analysis

The molecular structure of phosphonium bromides, as studied through crystallography, reveals detailed insights into the geometry around the phosphorus atom and the interactions within the compound. The structure of (p-Bromobenzyl)triphenylphosphonium Bromide, for example, showcases a slightly irregular tetrahedral geometry around the phosphorus atom, highlighting the intricate structural details typical of such compounds (Vogt, Wulff-molder, & Meisel, 1996).

Chemical Reactions and Properties

Phosphonium salts participate in various chemical reactions, including the formation of indoles through reactions with aldehydes under specific conditions. This reactivity is demonstrated in studies where (2-aminobenzyl) triphenylphosphonium bromide reacts with aromatic aldehydes to synthesize 2-substituted indoles, showcasing the compound's versatility in organic synthesis (Kraus & Guo, 2008).

Physical Properties Analysis

The physical properties of phosphonium salts, including their solubility, melting points, and crystal structures, are crucial for their application in various fields. Investigations into compounds like (4-Bromobenzyl)triphenylphosphonium diiodobromide provide valuable data on the stability and crystal structure of these salts, aiding in the understanding of their physical characteristics (Chernov'yants, Burykin, Starikova, & Rassoshenko, 2016).

Chemical Properties Analysis

The chemical properties of (4-Butoxybenzyl)triphenylphosphonium bromide, including its reactivity, stability, and interaction with other substances, are essential for its practical applications. The synthesis and reactivity of related compounds provide insight into potential reactions and applications, such as the conversion of alkyl benzenes to acylbenzenes, demonstrating the broad utility of phosphonium salts in organic chemistry (Badri, Adlu, & Mohammadi, 2015).

Scientific Research Applications

Synthesis and Characterization of Phosphonium Compounds

Phosphonium salts, including those similar to (4-Butoxybenzyl)triphenylphosphonium bromide, are often synthesized through the reaction of phosphines with alkyl halides. These compounds are widely studied for their unique properties and applications in organic synthesis, catalysis, and material science. For instance, phosphonic acid and its derivatives are pivotal in various applications due to their structural analogy with phosphate moieties, showcasing their significance in drug development, surface functionalization, and the design of supramolecular materials (Sevrain et al., 2017).

Environmental and Health Impacts of Brominated Compounds

Brominated flame retardants (BFRs) and their byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), are of significant environmental concern. Research into these compounds reveals their occurrence in indoor environments, consumer goods, and potential health risks. Studies call for optimized analytical methods and further research on their environmental fate, toxicology, and human exposure levels (Zuiderveen et al., 2020).

Applications in Material Science and Technology

The adsorption properties of phosphonium-based compounds, including their use in environmental remediation, are a field of active research. These compounds have been explored for the adsorption of heavy metals and organic pollutants from water, showcasing their potential in addressing environmental pollution (Bhattacharyya & Gupta, 2008).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions of research on “(4-Butoxybenzyl)triphenylphosphonium bromide” could involve its use in the treatment of diseases such as neurodegeneration and cancer . Its ability to target mitochondria makes it a promising candidate for new drug design in these areas .

properties

IUPAC Name

(4-butoxyphenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30OP.BrH/c1-2-3-23-30-26-21-19-25(20-22-26)24-31(27-13-7-4-8-14-27,28-15-9-5-10-16-28)29-17-11-6-12-18-29;/h4-22H,2-3,23-24H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBCXFJUMGEGBX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620069
Record name [(4-Butoxyphenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Butoxybenzyl)triphenylphosphonium bromide

CAS RN

146346-92-1
Record name [(4-Butoxyphenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Butoxybenzyl)triphenylphosphonium bromide
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